1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound with a molecular formula of C24H25N3O3 and a molecular weight of 403.474 Da . This compound is characterized by its benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Chemical Reactions Analysis
1-[2-(2-Methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2-Methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-microbial agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine include:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)benzimidazol-2-imine |
InChI |
InChI=1S/C24H25N3O3/c1-28-22-13-7-8-14-23(22)30-18-16-27-21-12-6-5-11-20(21)26(24(27)25)15-17-29-19-9-3-2-4-10-19/h2-14,25H,15-18H2,1H3 |
InChI Key |
SQJKHOLINMGMPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.